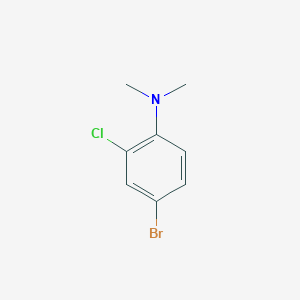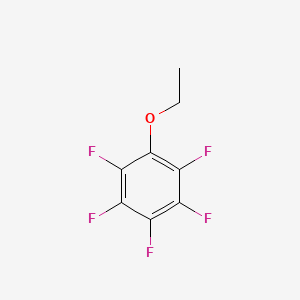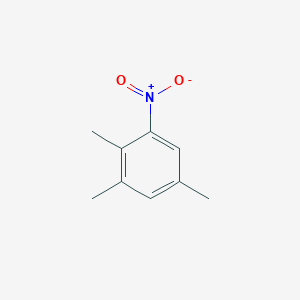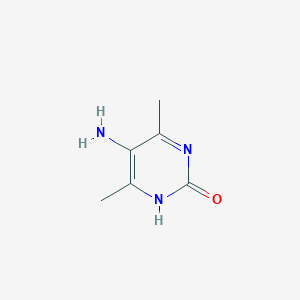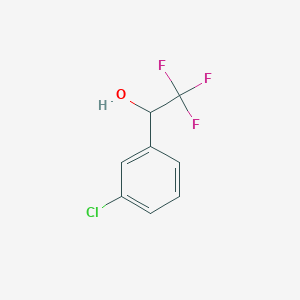
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol
Overview
Description
The compound “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased stability, lipophilicity, and bioavailability .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” were not found, similar compounds, such as triazoles, are synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” would likely consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a trifluoroethanol group (an ethanol group where three hydrogen atoms are replaced by fluorine atoms). The ‘3-Chlorophenyl’ indicates that a chlorine atom is attached to the third carbon atom in the phenyl group .Scientific Research Applications
Analytical Chemistry
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol: can be used in analytical chemistry as a reagent for the synthesis of other chemicals. For example, its derivative, mCPP, is often used in the preparation of reference standards for chromatographic analysis .
Pharmacology
Compounds like mCPP are known to have pharmacological effects and are studied for their potential use in neurological research. mCPP has been identified to produce stimulant and hallucinogenic effects, which are similar to those sought from substances like ecstasy .
Mechanism of Action
Target of Action
Compounds with similar structures, such as m-chlorophenylpiperazine and Carbonyl cyanide m-chlorophenyl hydrazone , have been found to interact with the 5-HT2C serotonin receptor and inhibit oxidative phosphorylation, respectively.
Mode of Action
Based on the actions of structurally similar compounds, it may interact with its targets and induce changes in cellular processes . For instance, m-Chlorophenylpiperazine acts as an agonist of the 5-HT2C receptor , while Carbonyl cyanide m-chlorophenyl hydrazone acts as a chemical inhibitor of oxidative phosphorylation .
Biochemical Pathways
For example, m-Chlorophenylpiperazine, a selective 5-HT3 agonist, has been shown to significantly reduce water intake elicited by an acute salt load .
Pharmacokinetics
A study on a similar compound, m-chlorophenylpiperazine, showed that it has a half-life of 4-14 hours . Another study on the metabolism of a related compound showed that it was metabolized into 2-hydrazino-3-methyl-4(3H)-quinazolinone (M1) and 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one (M2) derivatives .
Result of Action
M-chlorophenylpiperazine, a structurally similar compound, is known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
properties
IUPAC Name |
1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUMGCOCVZUIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479594 | |
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
81577-11-9 | |
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

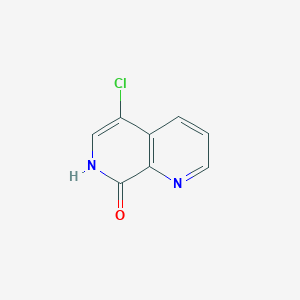
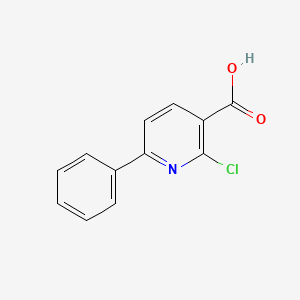
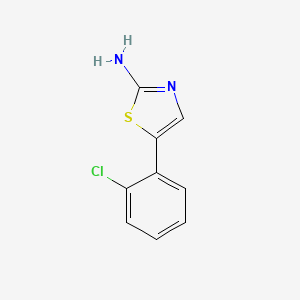

phosphane](/img/structure/B1601259.png)

![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)

